REACTION_CXSMILES
|
[CH3:1]I.[CH3:3][C:4]1[CH:12]=[CH:11]C(C(O)=O)=[C:6]([NH:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:5]=1.[C:18](=[O:21])([O-])[O-].[K+].[K+].C[C:25]([CH3:27])=[O:26]>>[CH3:3][C:4]1[CH:12]=[CH:11][C:27]([C:25]([O:21][CH3:18])=[O:26])=[C:6]([N:13]([CH3:1])[S:14]([CH3:17])(=[O:15])=[O:16])[CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
4-methyl-2-(N-methylsulphonylamino)benzoic acid
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C(=O)O)C=C1)NS(=O)(=O)C
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with aqueous sodium bicarbonate solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulphate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=C(C(=O)OC)C=C1)N(S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.36 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |